

C60 Derivatives: Advanced Antioxidant Protection in Cosmetic Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C60 DERIVATIVES**

Cat. No.: **B1169666**

[Get Quote](#)

Application Notes and Protocols for Researchers and Drug Development Professionals

The unique cage-like structure of Buckminsterfullerene (C60) and its derivatives has positioned these molecules as powerful antioxidants in the field of cosmetic science. Their exceptional ability to neutralize a wide range of reactive oxygen species (ROS) offers significant potential for protecting the skin from oxidative stress, a key contributor to premature aging and various skin disorders.^{[1][2]} This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing **C60 derivatives** in cosmetic formulations for antioxidant protection.

Introduction to C60 Derivatives in Cosmetics

Fullerene C60, a spherical molecule composed of 60 carbon atoms, and its functionalized derivatives are renowned for their potent free-radical scavenging capabilities.^{[2][3]} Often described as "radical sponges," they can accept multiple electrons, enabling them to neutralize a variety of free radicals without being consumed in the process.^[1] This characteristic provides long-lasting antioxidant protection.

To overcome the inherent hydrophobicity of pristine C60, various derivatives have been synthesized to enhance their solubility and bioavailability for cosmetic applications. These include:

- Carboxyfullerenes: Water-soluble derivatives that have demonstrated efficacy in protecting human keratinocytes from UV-induced damage.^[4]

- Polyhydroxylated Fullerenes (Fullerenols): C60 molecules functionalized with multiple hydroxyl groups, which increases their water solubility and antioxidant capacity.[5][6] Fullerenols are noted for their ability to protect against UV radiation and promote skin repair. [5]
- C60 in Squalane: Dissolving C60 in a skin-compatible lipid like squalane enhances its penetration into the epidermis and allows it to effectively scavenge lipid radicals within cell membranes.[7][8]

Some studies suggest that the antioxidant activity of certain fullerene derivatives can be significantly higher than that of conventional antioxidants like Vitamin C.[1][9]

Quantitative Data on Antioxidant Efficacy

The following tables summarize quantitative data from various studies on the antioxidant effects of **C60 derivatives**.

Table 1: Cellular Viability and Protection against Oxidative Stress

C60 Derivative	Cell Type	Stressor	Concentration	Outcome	Reference
Carboxyfullerene	Human Keratinocytes	Ultraviolet B (UVB)	Time and dose-dependent	Significantly reduces UVB-induced inhibition of proliferation and apoptosis. [4]	
C60 in Squalane (LipoFulleren e)	HaCaT Keratinocytes	2,4-nonenadienal (NDA)	1-4% (5-20 ppm C60)	Increased cell viability from 31.6% (NDA alone) to 66.0-97.5%. [7]	[7]
Polyvinylpyrrolidone-entrapped C60 (C60/PVP) & C60 in Squalane	HaCaT Keratinocytes	UV (8 J/cm ²) + 15 ppm TiO ₂	Dose-dependent	Repressed decrease in cell viability to almost UV-unirradiated levels. [10]	[10]
Fullerenols	Human Keratinocyte (HaCaT) cells	X-ray irradiation	Not specified	Enhanced viability of irradiated cells. [11]	[11]

Table 2: Reactive Oxygen Species (ROS) Scavenging and Antioxidant Capacity

C60 Derivative	Assay / Method	Concentration	Result	Reference
Fullerenol in cosmetic formulation	Cellular Antioxidant Capacity (HDFa cells)	0.1 mg/mL	Reduced ROS production to 99.15%. [12]	[12]
C60 in cosmetic formulation	Cellular Antioxidant Capacity (HDFa cells)	0.1 mg/mL	Reduced ROS production to 86.26%. [12]	[12]
Fullerenol in cosmetic formulation (0.2% and 0.5%)	DPPH Inhibition	31.25 µg/mL	56.95% and 55.05% inhibition, respectively. [12]	[12]
Fullerenol	DPPH Inhibition	62.5 µg/mL	32.89% inhibition. [12]	[12]
Fullerenol	DPPH Inhibition	125 µg/mL	24.34% inhibition. [12]	[12]
C60(OH) ₂₂ , C60[C(COOH) ₂] ₂ , Gd@C ₈₂ (OH) ₂₂	In vitro ROS scavenging	Not specified	Efficiently scavenged superoxide radical anion (O ₂ ^{•-}), hydroxyl radical (HO [•]), and singlet oxygen (¹O ₂). [13]	[13]
C60 dissolved in grape seed oil (C60-Oil)	DPPH free radical scavenging	Dose-dependent	Significant scavenging effect. [14]	[14]
C60 dissolved in grape seed oil (C60-Oil)	Superoxide free radical scavenging	Dose-dependent	Significant scavenging effect. [14]	[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant properties of **C60 derivatives** in cosmetic formulations.

Protocol 1: Assessment of Cytotoxicity (WST-1 Assay)

Objective: To determine the effect of **C60 derivatives** on the viability of skin cells (e.g., HaCaT keratinocytes).

Materials:

- HaCaT keratinocytes
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- C60 derivative formulation
- WST-1 (Water Soluble Tetrazolium Salt) reagent
- 96-well microplates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed HaCaT cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the C60 derivative formulation in DMEM.
- Remove the culture medium and treat the cells with the different concentrations of the C60 derivative. Include a vehicle control (formulation base without C60 derivative) and an untreated control.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

- Add 10 μ L of WST-1 reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular ROS (NBT Assay)

Objective: To quantify the reduction of intracellular reactive oxygen species by **C60 derivatives**.

Materials:

- HaCaT keratinocytes
- DMEM with 10% FBS
- C60 derivative formulation
- Nitroblue Tetrazolium (NBT) solution
- Phorbol 12-myristate 13-acetate (PMA) or other ROS inducer (e.g., H_2O_2)
- 96-well microplates
- Incubator (37°C, 5% CO_2)
- Microplate reader

Procedure:

- Seed HaCaT cells in a 96-well plate and incubate for 24 hours.

- Pre-treat the cells with various concentrations of the C60 derivative formulation for a specified period (e.g., 1-2 hours).
- Induce ROS production by adding PMA or H₂O₂ to the wells.
- Add NBT solution to each well and incubate for 1 hour. NBT is reduced by superoxide radicals to form a blue formazan precipitate.
- Terminate the reaction and dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 540 and 570 nm.
- A decrease in absorbance in the C60-treated groups compared to the ROS-induced control indicates a reduction in intracellular ROS.

Protocol 3: Assessment of Lipid Peroxidation (DPPP Assay)

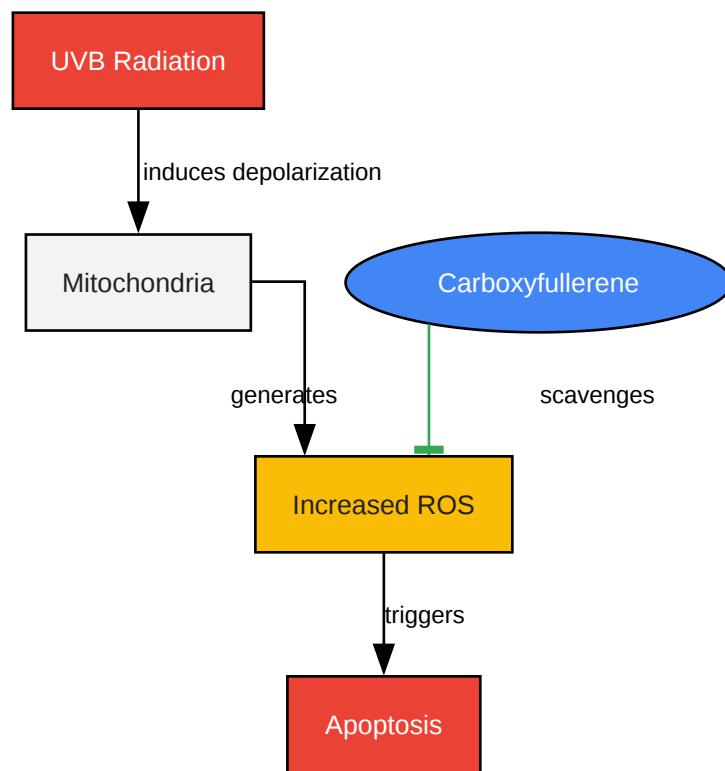
Objective: To evaluate the protective effect of **C60 derivatives** against cell membrane lipid peroxidation.

Materials:

- HaCaT keratinocytes
- DMEM with 10% FBS
- C60 derivative formulation
- Diphenyl-1-pyrenylphosphine (DPPP) fluorescent probe
- ROS inducer (e.g., tert-butyl hydroperoxide)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Culture HaCaT cells on a suitable plate or coverslip.

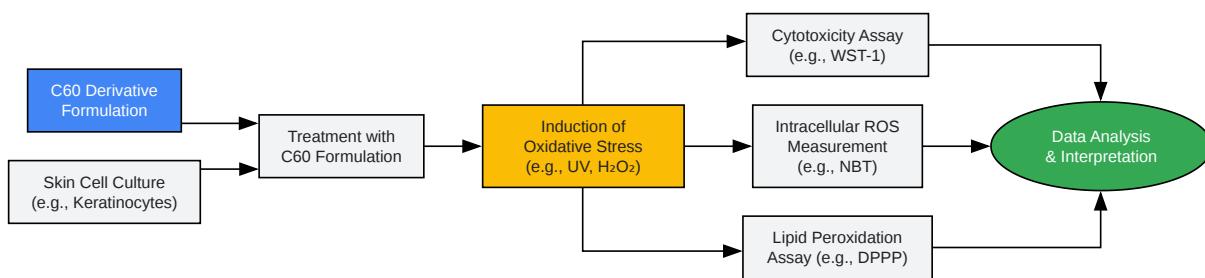

- Load the cells with the DPPP probe according to the manufacturer's instructions. DPPP is non-fluorescent until it is oxidized by lipid hydroperoxides to the fluorescent DPPP oxide.
- Pre-treat the cells with the C60 derivative formulation.
- Induce lipid peroxidation by adding an ROS inducer.
- Measure the increase in fluorescence intensity over time using a fluorescence microplate reader (excitation ~351 nm, emission ~380 nm).
- A lower fluorescence signal in the C60-treated cells compared to the control indicates inhibition of lipid peroxidation.

Signaling Pathways and Mechanisms of Action

C60 derivatives exert their antioxidant effects through various cellular mechanisms. A key aspect is their ability to mitigate oxidative stress-induced apoptosis.

UVB-Induced Apoptosis Pathway and C60 Derivative Intervention

Ultraviolet B (UVB) radiation is a major environmental stressor that induces oxidative stress and apoptosis in skin cells. Carboxyfullerenes have been shown to protect human keratinocytes from UVB-induced apoptosis.^[4] The proposed mechanism involves the scavenging of reactive oxygen species generated by depolarized mitochondria, thereby preventing the downstream apoptotic cascade.^[4]



[Click to download full resolution via product page](#)

Caption: C60 derivative intervention in the UVB-induced apoptotic pathway.

General Experimental Workflow for Evaluating Antioxidant Efficacy

The following diagram illustrates a typical workflow for assessing the antioxidant potential of a C60 derivative in a cosmetic formulation.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the antioxidant efficacy of **C60 derivatives**.

Conclusion

C60 derivatives represent a promising class of antioxidants for cosmetic applications, offering robust protection against oxidative stress-induced skin damage. Their unique mechanism of action and high potency make them valuable ingredients for anti-aging and protective skincare formulations. The protocols and data presented here provide a foundation for researchers and developers to explore the full potential of these innovative molecules in creating next-generation cosmetic products. Further *in vivo* studies are warranted to fully elucidate their long-term safety and efficacy in human skin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vitamin C60: Revolutionary Fullerene for Anti-Aging Skincare [dkshdiscover.com]
- 2. ishtarskin.care [ishtarskin.care]
- 3. The Cosmetic Chemist [thecosmeticchemist.com]
- 4. Carboxyfullerenes protect human keratinocytes from ultraviolet-B-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanorh.com [nanorh.com]
- 6. shop.nanografi.com [shop.nanografi.com]
- 7. Defensive effects of fullerene-C60 dissolved in squalane against the 2,4-nonadienal-induced cell injury in human skin keratinocytes HaCaT and wrinkle formation in 3D-human skin tissue model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological safety of LipoFullerene composed of squalane and fullerene-C60 upon mutagenesis, photocytotoxicity, and permeability into the human skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fullerene c60 in skincare_Chemicalbook [chemicalbook.com]
- 10. Fullerene-C60 derivatives prevent UV-irradiation/ TiO₂-induced cytotoxicity on keratinocytes and 3D-skin tissues through antioxidant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topically applied fullerenols protect against radiation dermatitis by scavenging reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. laccei.org [laccei.org]
- 13. The scavenging of reactive oxygen species and the potential for cell protection by functionalized fullerene materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Antioxidant Effects of Liposoluble C60 at the Cellular, Molecular, and Whole-Animal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C60 Derivatives: Advanced Antioxidant Protection in Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1169666#c60-derivatives-in-cosmetic-formulations-for-antioxidant-protection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

